Fmoc-D-Thr(Trt)-OH

Description

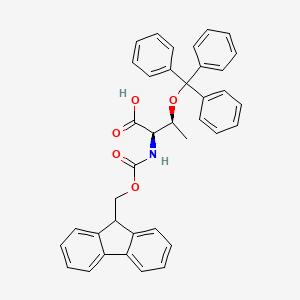

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARBLLDDSTVWSM-OSPAZUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Thr(Trt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Abstract

This in-depth technical guide provides a comprehensive overview of the physicochemical properties and strategic applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, commonly known as Fmoc-D-Thr(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this critical chiral building block. It offers field-proven insights into its utilization in Solid-Phase Peptide Synthesis (SPPS), including detailed, self-validating protocols for coupling and deprotection. The guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Through a combination of tabulated data, visual diagrams, and step-by-step methodologies, this whitepaper serves as an essential resource for the synthesis of complex, D-amino acid-containing peptides.

Introduction: The Strategic Importance of D-Amino Acids and Trityl Protection

The incorporation of D-amino acids into peptide sequences is a powerful strategy in modern drug design and development. Peptides containing D-amino acids are often significantly more resistant to enzymatic degradation by endogenous proteases, which primarily recognize L-isomers.[1][2] This enhanced metabolic stability can lead to a longer in vivo half-life and improved therapeutic efficacy.[2] this compound is a key reagent that enables the precise introduction of a D-threonine residue into a growing peptide chain using the versatile and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1][3]

The selection of the side-chain protecting group is paramount for a successful synthesis. This compound employs a trityl (Trt) group to protect the hydroxyl functionality of the D-threonine side chain. The bulky and acid-labile trityl group offers two distinct advantages:

-

Steric Hindrance: It effectively prevents undesirable side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.

-

Orthogonality: The Trt group is stable under the basic conditions required for the removal of the N-α-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), ensuring selective deprotection at the appropriate stages of the synthesis.[4]

This orthogonal protection scheme is fundamental to the successful assembly of complex peptides. This guide will explore the detailed physicochemical properties of this compound and provide robust protocols for its effective use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

Core Identification and Physical Characteristics

The fundamental properties of this compound are summarized in the table below, with a comparison to its L-enantiomer for reference.

| Property | This compound | Fmoc-L-Thr(Trt)-OH |

| Synonyms | This compound, N-α-Fmoc-O-trityl-D-threonine | Fmoc-Thr(Trt)-OH, N-α-Fmoc-O-trityl-L-threonine |

| CAS Number | 682800-84-6[5] | 133180-01-5[6] |

| Molecular Formula | C₃₈H₃₃NO₅[5] | C₃₈H₃₃NO₅[6] |

| Molecular Weight | 583.67 g/mol [3] | 583.67 g/mol [7] |

| Appearance | Off-white to brown crystals/powder[3][5] | White to light brown powder[6] |

| Melting Point | 70-75 °C[5] | 70-85 °C[7][8] |

| Optical Rotation | [α]₂₀/D = +25.5 ± 2º (c=1 in Ethyl Acetate)[5] | [α]₂₀/D = -23 to -28º (c=1 in Ethyl Acetate)[6] |

Solubility Profile

This compound exhibits good solubility in common organic solvents used in SPPS, a crucial factor for efficient coupling reactions.[5] While extensive quantitative data is not widely published, qualitative solubility is well-established.

| Solvent | Solubility | Remarks |

| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. High solubility facilitates high-concentration reactions.[9][10] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, with similar solvating properties.[10] |

| Dichloromethane (DCM) | Soluble | Good solubility, often used for resin swelling and washing steps. |

| Ethyl Acetate (EtOAc) | Soluble | Used for optical rotation measurements, indicating good solubility.[5][6] |

| Chloroform (CHCl₃) | Soluble | Generally soluble, similar to other Fmoc-amino acids. |

Expert Insight: The trityl group generally enhances the solubility of protected amino acids in organic solvents compared to their unprotected or tBu-protected counterparts, which is advantageous for preventing aggregation during synthesis.[5][9]

Spectroscopic Data

Spectroscopic analysis is critical for identity confirmation and quality control. Below is a summary of the expected spectral characteristics for this compound.

Table 3: Predicted NMR Spectroscopic Data (¹H and ¹³C) (Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc Group | 7.20 - 7.80 (aromatic protons) | 120 - 145 (aromatic carbons) |

| 4.10 - 4.40 (CH, CH₂) | ~67 (Fmoc-CH), ~47 (Fmoc-CH₂) | |

| Trityl Group | 7.10 - 7.50 (aromatic protons) | 125 - 145 (aromatic carbons) |

| ~87 (Trityl quaternary C) | ||

| D-Threonine Backbone | ~4.20 (α-H), ~4.00 (β-H) | ~60 (α-C), ~75 (β-C) |

| ~1.20 (γ-CH₃) | ~20 (γ-CH₃) | |

| Carboxylic Acid | 10.0 - 12.0 (broad singlet) | ~172-176 (C=O) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Assignment | Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~3000-2850 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C=O Stretch (Urethane) | ~1690 |

| C=C Stretch (Aromatic) | ~1600, ~1480, ~1450 |

| C-O Stretch (Ether) | ~1070 |

Note: The identity of this compound is typically confirmed by IR spectroscopy, with commercial products often noted as "passes test," indicating the presence of these key functional groups.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence relies on a systematic and well-understood workflow. This section details the critical steps, from N-α-Fmoc deprotection to the final cleavage of the Trt group.

The SPPS Cycle: A Visual Overview

The iterative process of adding an amino acid residue in Fmoc-based SPPS is a foundational concept.

Figure 1: The iterative workflow for solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing checkpoints and rationale for each step.

Protocol 1: N-α-Fmoc Group Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

High-purity DMF for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes.

-

Causality: The initial short treatment rapidly removes the bulk of the Fmoc groups. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy (~301 nm) in automated synthesizers.

-

-

Final Deprotection: Drain the solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.

-

Causality: A second, longer treatment ensures complete removal of the Fmoc group, which is critical to prevent deletion sequences. Incomplete deprotection can be a sign of peptide aggregation.[11]

-

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove piperidine and the fulvene adduct.

-

Trustworthiness: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A colorimetric test (e.g., Kaiser test) can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

-

Protocol 2: Coupling of this compound

Objective: To couple the free carboxyl group of this compound to the newly exposed N-terminal amine of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA); 6-10 equivalents)

-

High-purity DMF

Procedure:

-

Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (DIPEA) to initiate the activation. Allow the pre-activation to proceed for 2-5 minutes.

-

Expertise: Pre-activation is crucial to form the highly reactive O-acylisourea intermediate (with carbodiimides) or the active ester (with uronium/aminium salts), ensuring a rapid and efficient coupling reaction. For sterically hindered couplings, HATU is often preferred over HBTU.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Causality: The duration of the coupling reaction is a balance between achieving complete acylation and minimizing potential side reactions. While D-amino acids are generally stable, prolonged exposure to basic conditions during activation can increase the risk of epimerization for some sensitive residues, although this is less pronounced for threonine compared to histidine or cysteine.[12]

-

-

Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.

-

Trustworthiness: This in-process control validates the completion of the reaction. If the test is positive, the coupling step should be repeated ("double coupling").

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Figure 2: Simplified workflow for the amino acid activation and coupling step.

Final Cleavage and Trityl Deprotection

Objective: To simultaneously cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Trt group from D-threonine.

Materials:

-

Dried peptidyl-resin

-

Cleavage Cocktail (e.g., "Reagent B": TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[13]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

-

Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin). Agitate gently at room temperature for 2-3 hours.

-

Expertise: The Trt group is highly labile to TFA. Scavengers are critical. Triisopropylsilane (TIPS) is highly effective at irreversibly trapping the stable trityl cation, preventing its re-attachment to the threonine hydroxyl group or alkylation of other sensitive residues like tryptophan or methionine.[14][15] The yellow color often observed during cleavage is indicative of the presence of the trityl cation.[16]

-

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing a large volume (~10x) of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and organic byproducts.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Stability, Storage, and Handling

-

Storage: this compound should be stored in a cool, dry place. For long-term storage, temperatures of -20°C to 4°C are recommended to maintain its stability and prevent degradation.[5][8][17]

-

Handling: As a fine powder, standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation.

-

Stability: The compound is stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., amines), and the Trityl group is sensitive to acidic conditions. Care should be taken to avoid exposure to these conditions during storage and handling.

Conclusion

This compound is an indispensable building block for the synthesis of D-amino acid-containing peptides. Its well-defined physicochemical properties, coupled with the strategic advantages of the Fmoc/Trt orthogonal protection scheme, provide a reliable pathway for creating metabolically stable peptide therapeutics. The bulky, acid-labile trityl group not only ensures effective protection of the threonine side chain but also contributes to higher purity of the final peptide product by minimizing side reactions. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable reagent into their synthetic strategies, advancing the frontiers of peptide chemistry and drug discovery.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 20, 2026, from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved January 20, 2026, from [Link]

- Palasek, S. A., et al. (2007). Epimerisation in Peptide Synthesis. International journal of peptide research and therapeutics, 13(1-2), 143-153.

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 20, 2026, from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 20, 2026, from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved January 20, 2026, from [Link]

- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(8), 441-474.

-

IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

-

Organic Process Research & Development. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]

-

ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved January 20, 2026, from [Link]

- B-I. Lee, et al. (2004). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic & biomolecular chemistry, 2(14), 2004-2006.

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 20, 2026, from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of dl-Threonine (CAS 80-68-2). Retrieved January 20, 2026, from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 20, 2026, from [Link]

-

Anaspec. (n.d.). Fmoc-Thr(Trt)-OH - 5 g. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2006). Comparison of taste qualities and thresholds of D- and L-amino acids. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved January 20, 2026, from [Link]

- Grissenberger, T., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International journal of molecular sciences, 22(16), 8888.

-

P3 BioSystems. (n.d.). Fmoc-Thr(Trt)-OH. Retrieved January 20, 2026, from [Link]

-

CEM Corporation. (n.d.). Fmoc-Thr(Trt)-OH. Retrieved January 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Novabiochem 682800-84-6 [sigmaaldrich.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5 [sigmaaldrich.com]

- 8. labsolu.ca [labsolu.ca]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to Fmoc-D-Thr(Trt)-OH: Structure, Strategy, and Application in Advanced Peptide Synthesis

Introduction

In the landscape of modern drug discovery and development, the synthesis of complex peptides with high fidelity is paramount. The strategic incorporation of non-canonical amino acids, such as D-isomers, is a key methodology for enhancing peptide stability, modulating biological activity, and exploring novel structural motifs. Fmoc-D-Thr(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, stands out as a critical building block in this endeavor. This guide provides an in-depth analysis of its molecular architecture, the elegant orthogonal protection strategy it embodies, and field-proven protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS). Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible synthesis workflow.

Section 1: The Molecular Architecture of this compound

The efficacy of this compound in peptide synthesis stems directly from its carefully designed chemical structure. The molecule is comprised of three principal components: the D-threonine core, a temporary N-α-Fmoc protecting group, and a semi-permanent O-Trityl side-chain protecting group. This trifecta of components allows for its precise and controlled incorporation into a growing peptide chain.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of key quantitative data for this compound is provided below for easy reference in experimental design.

| Property | Value | Source |

| Chemical Formula | C₃₈H₃₃NO₅ | [1] |

| Molecular Weight | 583.67 g/mol | [2] |

| CAS Number | 682800-84-6 | |

| Appearance | White to off-white powder | |

| N-α Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | [3] |

| Side-Chain Protection | Trt (Trityl) | [3] |

| Solubility | Soluble in DMF, NMP, DMSO |

Section 2: The Principle of Orthogonal Protection in Fmoc SPPS

The power of this compound lies in its adherence to the principle of orthogonal protection, a cornerstone of modern SPPS.[4][5] This strategy involves using protecting groups for the N-terminus and amino acid side chains that can be removed under mutually exclusive conditions.[6] In the widely adopted Fmoc/tBu approach, the N-α-Fmoc group is labile to basic conditions, while the side-chain protecting groups (like Trityl and tert-Butyl) are labile to acidic conditions.[4][6]

This orthogonality is not merely a convenience; it is a necessity for the synthesis of long or complex peptides. It ensures that the repetitive N-α deprotection steps required for chain elongation do not prematurely cleave the side-chain protectors, which would otherwise lead to catastrophic side reactions, branching, and truncated sequences.[6]

Caption: Orthogonal protection workflow in Fmoc SPPS.

Section 3: In-Depth Analysis of the Protecting Groups

A granular understanding of each protecting group's chemistry is vital for troubleshooting and optimizing synthesis protocols.

The N-α-Fmoc Group: The Temporary Shield

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting entity for the α-amino group.[7] Its primary role is to prevent the amine from participating in unwanted reactions during the activation and coupling of the carboxylic acid moiety.[8]

Mechanism of Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions.[9][10] The standard deprotection reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9] The reaction proceeds via a β-elimination mechanism:

-

A base (piperidine) abstracts the acidic proton on the 9-position of the fluorenyl ring.[11][12]

-

This generates a stabilized carbanion, which rapidly undergoes elimination.

-

The process releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[12]

-

The secondary amine (piperidine) in the reagent mixture acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion and prevents DBF from causing side reactions with the peptide.[9][12]

The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry at ~300 nm, allowing for real-time tracking of the deprotection step.[8][13]

Caption: Mechanism of Fmoc deprotection by piperidine.

The O-Trityl (Trt) Group: The Side-Chain Guardian

The trityl (triphenylmethyl, Trt) group is employed as a "permanent" protecting group for the hydroxyl side chain of threonine.[14] While termed permanent, it is more accurately described as semi-permanent, as it must remain stable throughout all the basic Fmoc deprotection cycles but be readily removable at the end of the synthesis.[8]

Rationale for Use: The hydroxyl group of threonine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid during the coupling step. This side reaction, known as O-acylation, leads to the formation of a branched peptide and must be suppressed. The bulky Trt group provides excellent steric hindrance, effectively preventing this unwanted reaction.

Mechanism of Cleavage: The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly Trifluoroacetic Acid (TFA).[14]

-

TFA protonates the ether oxygen linking the Trt group to the threonine side chain.

-

This leads to the cleavage of the C-O bond, releasing the free hydroxyl group on the peptide and a highly stable trityl carbocation.

-

The stability of this cation makes the cleavage reaction reversible. If left unchecked, the cation can re-attach to the threonine or alkylate other nucleophilic residues in the peptide, such as tryptophan or cysteine.

-

To prevent this, "scavengers" are included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to the inert hydrocarbon triphenylmethane, ensuring complete and permanent deprotection.

Caption: Acid-catalyzed Trt cleavage and scavenger action.

Section 4: Experimental Protocols and Field Insights

The successful application of this compound requires adherence to validated protocols. The following sections provide step-by-step methodologies derived from established practices.

Protocol: Standard Coupling Cycle in SPPS

This protocol outlines the steps for a single cycle of amino acid addition to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptidyl-resin

-

This compound

-

Coupling Activator (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Anhydrous, peptide-grade DMF

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes to ensure optimal accessibility of reactive sites.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Expert Insight: Incomplete removal of piperidine will neutralize the subsequent coupling reagents, leading to failed coupling.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the coupling activator (e.g., HBTU, 0.95 eq. relative to the amino acid) and the base (e.g., DIEA, 2 eq. relative to the amino acid).

-

Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, facilitating efficient amide bond formation.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

-

Protocol: Final Cleavage and Deprotection

This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including Trt, are removed.

Materials:

-

Dried peptidyl-resin

-

Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% TIS, 5% H₂O)

-

Cold diethyl ether

-

Centrifuge

Methodology:

-

Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin with DCM (3 times) to remove residual DMF and dry thoroughly under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the slurry at room temperature for 2-3 hours. Caution: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive and volatile.

-

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.

-

-

Peptide Precipitation:

-

Slowly add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Collection and Drying:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and organic byproducts.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].

-

Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. YouTube. Available at: [Link].

-

Wobble. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link].

-

Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available at: [Link].

-

Fiveable. Fmoc Definition - Organic Chemistry Key Term. Available at: [Link].

-

Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link].

-

Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Available at: [Link].

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link].

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link].

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].

-

BioCrick. Product Datasheet - Fmoc-Thr(Trt)-OH. Available at: [Link].

-

Fields, G. B. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link].

-

Sigma-Aldrich. FMOC-THR(TRT)-OH. Available at: [Link].

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link].

-

AAPPTec Peptides. Fmoc-Thr(Trt)-OH [133180-01-5]. Available at: [Link].

-

P3 BioSystems. Fmoc-Thr(Trt)-OH. Available at: [Link].

Sources

- 1. Fmoc-Thr(Trt)-OH, 133180-01-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 2. peptide.com [peptide.com]

- 3. CAS 133180-01-5: Fmoc-Thr(Trt)-OH | CymitQuimica [cymitquimica.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. peptide.com [peptide.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chempep.com [chempep.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiveable.me [fiveable.me]

- 14. peptide.com [peptide.com]

The Strategic Incorporation of Fmoc-D-Thr(Trt)-OH in the Synthesis of Unnatural Peptides: A Technical Guide

Abstract

The deliberate inclusion of non-proteinogenic amino acids into peptide sequences represents a cornerstone of modern therapeutic and materials science research. Among these, D-amino acids are of particular interest for their ability to confer proteolytic resistance and modulate peptide conformation. This technical guide provides an in-depth exploration of Fmoc-D-Thr(Trt)-OH, a key building block for the synthesis of unnatural peptides. We will dissect the strategic implications of its unique stereochemistry and protecting group arrangement, offering field-proven insights into its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to create novel peptide architectures with enhanced biological and physical properties.

Introduction: The Rationale for Unnatural Peptides and the Role of D-Threonine

The therapeutic potential of natural peptides is often hampered by their rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids. The unnatural D-configuration at the α-carbon renders the adjacent peptide bonds resistant to cleavage by most proteases, which are stereospecific for L-amino acid substrates. This enhanced stability can significantly prolong the in vivo half-life of a peptide therapeutic.

Beyond stability, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone.[1] These alterations can lead to novel receptor binding affinities and specificities, opening new avenues for drug design. This compound is a derivative of the D-enantiomer of threonine, an amino acid notable for its β-hydroxyl group, which can participate in hydrogen bonding and serve as a site for post-translational modifications. The strategic placement of D-threonine can therefore not only enhance stability but also fine-tune the three-dimensional structure and biological activity of a synthetic peptide.

The Chemistry of this compound: An Orthogonal Design for SPPS

The successful stepwise assembly of a peptide on a solid support hinges on a robust and orthogonal protecting group strategy. This compound is designed for seamless integration into the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2]

-

The Fmoc Group (Nα-Protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function. Its key characteristic is its lability to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This allows for the selective deprotection of the N-terminus at each cycle of the synthesis, enabling the sequential addition of the next amino acid.

-

The Trityl Group (Side-Chain Protection): The bulky triphenylmethyl (Trt) group protects the hydroxyl (-OH) function of the threonine side chain.[3] The Trt group is highly acid-labile, meaning it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality between the base-labile Fmoc group and the acid-labile Trt group is fundamental to the success of the Fmoc/tBu SPPS strategy.[2]

The steric hindrance provided by the bulky Trt group also serves to prevent undesirable side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.

Experimental Protocols and Methodologies

The successful incorporation of this compound requires careful consideration of the steric hindrance posed by both the D-configuration and the bulky Trityl protecting group. The following protocols are designed to ensure high coupling efficiency and minimize potential side reactions.

General Workflow for Fmoc-SPPS

The overall process of incorporating an amino acid residue using Fmoc-SPPS is cyclical, as depicted in the workflow diagram below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Coupling this compound

The steric bulk of this compound necessitates the use of potent coupling reagents to achieve high yields and avoid the formation of deletion sequences.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Following Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

Activation of this compound: In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF. Allow this activation mixture to stand for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

Management of Potential Side Reactions

-

Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the extended coupling times and basic conditions required for sterically hindered amino acids can increase the risk of epimerization at the α-carbon.[1] The use of a weaker base, such as 2,4,6-collidine in place of DIPEA, can help to minimize this side reaction.[4] Additionally, the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling cocktail can further suppress racemization.[1]

-

Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can undergo base-catalyzed elimination, especially during prolonged exposure to piperidine for Fmoc deprotection. The use of the Trt protecting group on the side chain significantly mitigates this risk.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Trt group from the D-threonine residue.

The Cleavage Mechanism and the Role of Scavengers:

The cleavage of the Trt group is an acid-catalyzed process that generates a highly stable trityl cation (Trt⁺). This cation is a potent electrophile and, if not trapped, can lead to side reactions, such as re-alkylation of nucleophilic side chains like tryptophan or cysteine. To prevent this, "scavengers" are added to the cleavage cocktail to irreversibly trap the trityl cation.

Caption: Mechanism of Trityl group cleavage and scavenging.

Recommended Cleavage Cocktails:

The choice of cleavage cocktail is critical and depends on the overall amino acid composition of the peptide.

| Reagent Cocktail | Composition (v/v/v) | Application Notes |

| Standard (Reagent K) | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail suitable for peptides containing a variety of sensitive residues. |

| "Odorless" (Reagent B) | TFA / Phenol / Water / TIS (88:5:5:2) | Effective for Trt group removal and avoids the use of odorous thiols. Triisopropylsilane (TIS) is an excellent scavenger for the trityl cation.[5] |

| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | A common and effective non-odorous cocktail. TIS efficiently quenches the Trt cation. |

Procedure for Cleavage:

-

Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers and organic byproducts. The crude peptide can then be dried and prepared for purification, typically by reverse-phase HPLC.

Applications and Case Studies

The incorporation of this compound is particularly valuable in the synthesis of:

-

Enzymatically Stable Therapeutic Peptides: As previously discussed, the D-configuration provides resistance to proteolysis, a critical attribute for peptide-based drugs.

-

Peptidomimetics with Defined Conformations: The steric bulk of the D-threonine residue can be used to enforce specific turns or secondary structures in the peptide backbone, which can be crucial for receptor recognition.[1]

-

Molecular Probes: Peptides containing D-amino acids can be synthesized as probes to study biological processes, such as protein-protein interactions, with the advantage of increased stability in biological assays.

Conclusion

This compound is a highly versatile and strategically important building block for the synthesis of unnatural peptides. Its orthogonal protecting group scheme is fully compatible with standard Fmoc-SPPS protocols, while its D-configuration offers a reliable method for enhancing the proteolytic stability and modulating the conformation of synthetic peptides. By understanding the chemical principles behind its design and employing optimized protocols for its coupling and deprotection, researchers can effectively leverage this compound to create novel and robust peptide molecules for a wide range of applications in medicine and materials science.

References

- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem.

- BenchChem. (2025). Technical Support Center: Threonine Side Reactions in SPPS. BenchChem.

- BenchChem. (2025). A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal. BenchChem.

- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.

- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Group Removal. BenchChem.

- Fields, G. B. (2006). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- Chen, Y.-H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Lee, Y.-N., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.

- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.

- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.

- CDN. (n.d.). Cleavage Cocktail Selection. CDN.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis.

- de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

Sources

An In-depth Technical Guide to Fmoc-D-Thr(Trt)-OH: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, commonly referred to as Fmoc-D-Thr(Trt)-OH. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, field-proven insights, and a self-validating framework for its use in complex peptide synthesis projects.

Core Concepts: Strategic Importance of this compound

This compound is a pivotal building block in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. Its utility stems from the specific chemical properties endowed by its two critical protecting groups: the Fmoc group on the α-amino terminus and the Trityl group on the side-chain hydroxyl function.

Physicochemical Properties at a Glance

A clear understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 682800-84-6 | |

| Molecular Formula | C₃₈H₃₃NO₅ | |

| Molecular Weight | 583.67 g/mol | |

| Appearance | White to off-white powder | |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | |

| Storage Temperature | 15-25°C |

The Orthogonal Protection Scheme

The success of Fmoc-based SPPS hinges on an orthogonal protection strategy, where one protecting group can be removed under conditions that leave others intact. This compound is a perfect embodiment of this principle.

-

The Fmoc Group (N-α-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It remains stable during the coupling reaction but is efficiently removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.[1]

-

The Trityl (Trt) Group (Side-Chain Protection): The triphenylmethyl (Trityl) group protects the hydroxyl (-OH) function of the D-threonine side chain. The Trt group is highly acid-labile, meaning it can be removed under very mild acidic conditions (e.g., 1-5% trifluoroacetic acid in dichloromethane).[2] This is in contrast to the more robust tert-Butyl (tBu) group, which requires strong acid (e.g., 95% TFA) for cleavage.[2]

This differential lability is crucial. The Trt group remains stable during the repetitive base treatments for Fmoc removal but is easily cleaved during the final acid-mediated cleavage of the peptide from the resin, along with other side-chain protecting groups.

Why Choose Trityl Protection for Threonine?

The choice of the Trityl group is a strategic one, offering distinct advantages over the more common tBu group in specific applications:

-

Synthesis of Acid-Sensitive Peptides: The extreme acid lability of the Trt group allows for the synthesis of protected peptide fragments that can be cleaved from highly acid-sensitive resins (like 2-chlorotrityl chloride resin) under non-destructive, mild acidic conditions. This leaves other acid-labile protecting groups (like Boc and tBu) intact for subsequent fragment condensation strategies.[2][3]

-

Reduced Side Reactions: Final cleavage with strong acids, as required for tBu removal, can generate reactive tert-butyl cations that may lead to the alkylation of sensitive residues like tryptophan or methionine. The milder conditions used for Trt group removal minimize these side reactions, often resulting in a purer crude peptide product.[2]

-

Mitigation of Aggregation: The steric bulk of the Trityl group can disrupt inter-chain hydrogen bonding between growing peptide chains attached to the solid support. This phenomenon, known as aggregation, can hinder coupling efficiency and Fmoc deprotection. The use of Trt-protected residues has been shown to improve synthetic outcomes for difficult or aggregation-prone sequences.[2]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The following section details a robust, self-validating protocol for the incorporation of this compound into a peptide sequence using manual SPPS on a 0.1 mmol scale.

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin for peptide amides).

-

Amino Acid: this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection: 20% Piperidine in DMF (v/v).

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/H₂O (95:2.5:2.5 v/v) cocktail.

-

Precipitation: Cold diethyl ether.

SPPS Workflow Diagram

Step-by-Step Synthesis Protocol

Assumption: The synthesis starts with a resin-bound peptide chain that has undergone its final wash after the previous Fmoc deprotection, presenting a free N-terminal amine.

-

Amino Acid Activation (Coupling):

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), in DMF.

-

Add DIPEA (6-10 eq.) to the solution. The solution may change color, indicating activation.

-

Allow the activation to proceed for 1-2 minutes. Causality: This pre-activation step converts the carboxylic acid of the Fmoc-amino acid into a more reactive species (an active ester), facilitating efficient amide bond formation with the resin-bound amine.[2]

-

Add the activated amino acid solution to the synthesis vessel containing the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Take a small sample of resin beads and perform a Kaiser test to monitor the reaction's completion. A yellow/colorless result indicates the absence of free primary amines and thus a complete coupling. A blue color signifies an incomplete reaction, requiring extended coupling time or a recoupling step.

-

Once complete, drain the reaction solvent.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second fresh solution drives the reaction to completion.[4]

-

Drain the deprotection solution.

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the coupling of the next Fmoc-amino acid.

-

Final Cleavage and Deprotection

After the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Trityl group from D-threonine.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]

-

Cleavage Reaction:

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin in a fume hood (approx. 10 mL per 0.1 mmol of resin).

-

Agitate gently for 2-3 hours at room temperature. Causality: TFA is the strong acid that cleaves the peptide from the resin linker and removes the acid-labile side-chain protecting groups (like Trt). Triisopropylsilane (TIS) and water act as scavengers, quenching the reactive cations (e.g., trityl cations) generated during cleavage, thereby preventing re-attachment to the peptide or modification of sensitive residues.[6]

-

-

Peptide Isolation:

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

A white precipitate of the crude peptide should form.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Quality Control and Analysis

The purity and identity of the final peptide must be confirmed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing purity.

| Technique | Purpose | Typical Conditions |

| RP-HPLC | To assess the purity of the crude peptide and purify the final product. | Column: C18 stationary phase.Mobile Phase A: 0.1% TFA in Water.Mobile Phase B: 0.1% TFA in Acetonitrile.Gradient: Linear gradient of B into A.Detection: UV at 214/280 nm. |

| Mass Spec. | To confirm the molecular weight and identity of the synthesized peptide. | Techniques like ESI-MS or MALDI-TOF are used to verify that the observed mass matches the calculated mass of the target peptide. |

Conclusion

This compound is more than a mere reagent; it is a strategic tool that offers significant advantages for the synthesis of complex, sensitive, and aggregation-prone peptides. Its highly acid-labile Trityl group provides a crucial level of orthogonality that enables sophisticated synthetic strategies, such as the preparation of protected fragments for convergent synthesis. By understanding the chemical principles behind its protecting groups and adhering to validated protocols for its use, researchers can leverage the full potential of this versatile building block to achieve higher purity and success in their peptide synthesis endeavors.

References

-

INNO PHARMCHEM. The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. [Link]

-

Chemsrc. Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Anaspec. Fmoc-Thr(Trt)-OH - 5 g. [Link]

-

Fields, G. B. Introduction to Peptide Synthesis. [Link]

-

Isidro-Llobet, A., et al. Methods and protocols of modern solid phase peptide synthesis. [Link]

- de la Torre, B.G., et al. "Solid-phase peptide synthesis using N -trityl-amino acids." Letters in Peptide Science.

-

ResearchGate. Methods for Removing the Fmoc Group. [Link]

Sources

Solubility of Fmoc-D-Thr(Trt)-OH in common SPPS solvents

An In-depth Technical Guide: Solubility of Fmoc-D-Thr(Trt)-OH in Common SPPS Solvents

Authored by a Senior Application Scientist

Executive Summary: The Critical Role of Solubility in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the complete solubilization of reagents, particularly the incoming Fmoc-protected amino acid, is a non-negotiable prerequisite for achieving high coupling efficiency. Incomplete dissolution directly translates to lower effective concentrations of the activated amino acid available to react with the N-terminal amine on the resin-bound peptide. This phenomenon leads to failed couplings, the generation of deletion sequences, and ultimately, complex purification challenges and reduced final peptide yield.

This compound, a derivative of D-threonine, presents a unique solubility profile due to its structural characteristics. The presence of two exceptionally bulky and hydrophobic protecting groups—the N-α-9-fluorenylmethoxycarbonyl (Fmoc) and the O-trityl (Trt) groups—dominates its interaction with synthesis solvents. This guide provides a comprehensive analysis of the solubility of this compound in standard SPPS solvents, offers field-proven strategies for overcoming solubility challenges, and presents a robust protocol for solubility determination.

Structural Factors Governing this compound Solubility

To understand the solubility behavior of this compound, we must first analyze its molecular architecture. Three key features dictate its solvent compatibility:

-

Fmoc Group: This large, aromatic, and hydrophobic moiety is known to promote aggregation in certain solvents, reducing solubility.

-

Trityl (Trt) Group: As one of the bulkiest side-chain protecting groups used in SPPS, the trityl group is profoundly nonpolar and sterically hindering. It is the primary driver of the derivative's solubility profile, favoring dissolution in solvents that can effectively solvate large, hydrophobic entities.

-

D-Amino Acid Configuration: While the D-configuration does not fundamentally alter the physicochemical properties compared to its L-enantiomer, it is a crucial component in the design of peptides with enhanced proteolytic stability. Its solubility behavior is expected to be identical to that of Fmoc-L-Thr(Trt)-OH.

These combined features result in a molecule with significant hydrophobic character, requiring highly effective polar aprotic solvents for complete dissolution at the concentrations required for SPPS (typically 0.2 M to 0.5 M).[1]

Solubility Profile in Standard SPPS Solvents

While exhaustive quantitative solubility data across a wide range of solvents is not extensively published, a combination of manufacturer data, empirical evidence from synthesis laboratories, and an understanding of solvent properties allows for the construction of a reliable solubility profile. Polar aprotic solvents are overwhelmingly preferred for Fmoc SPPS due to their ability to dissolve the protected amino acids and swell the polystyrene-based resins.[2][3]

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Abbreviation | Polarity (Dielectric Constant) | Typical SPPS Concentration (0.2-0.5 M) | Remarks & Citations |

| N,N-Dimethylformamide | DMF | 36.7 | Highly Soluble | The gold standard for SPPS. A supplier specification confirms it is "clearly soluble" at 0.5 M (1 mmole in 2 ml). DMF is highly effective at solvating both the peptide backbone and bulky protecting groups.[4] |

| N-Methyl-2-pyrrolidone | NMP | 32.2 | Highly Soluble | A common alternative to DMF with slightly lower polarity but excellent solvating power, particularly for hydrophobic sequences where it can reduce on-resin aggregation.[4] |

| Dichloromethane | DCM | 9.1 | Sparingly Soluble to Insoluble | While excellent for resin swelling, DCM is a poor solvent for most Fmoc-amino acids, especially those with bulky protecting groups.[4][5] It is generally not used as the primary coupling solvent. |

| Dimethyl Sulfoxide | DMSO | 46.7 | Highly Soluble | A very strong solvent for many Fmoc-amino acids. It is often used as a co-solvent with DMF to dissolve particularly difficult-to-solubilize derivatives or to disrupt on-resin aggregation.[6] |

Enhancing Solubility: Practical Strategies and Troubleshooting

Even in optimal solvents like DMF, issues can arise due to reagent quality, ambient temperature, or the presence of other additives. The following strategies are field-proven methods for addressing poor solubility of this compound.

-

Co-Solvent Addition: The use of a stronger solubilizing agent is the most common and effective strategy. Adding 5-10% (v/v) of DMSO to the DMF can significantly enhance solubility without negatively impacting the synthesis.[6]

-

Gentle Heating and Sonication: For stubborn lots of material, gentle warming of the amino acid solution to approximately 37°C can facilitate dissolution. This can be combined with brief periods of sonication. Caution: Prolonged heating of activated amino acid solutions should be avoided as it can promote side reactions or racemization.

-

Solvent Quality: The quality of the primary solvent is paramount. DMF degrades over time to form dimethylamine and formic acid. The presence of amine contaminants can cause premature Fmoc deprotection. Always use high-purity, amine-free DMF for SPPS.[7]

-

Pre-Activation vs. In Situ Activation: The solubility of the amino acid should be confirmed before adding coupling reagents. Some coupling reagents or their byproducts can decrease the overall solubility of the mixture.

The logical workflow for addressing a solubility issue involves first confirming solvent quality, then attempting dissolution with sonication, followed by the introduction of a co-solvent like DMSO.

Caption: A workflow for troubleshooting poor solubility of this compound.

Experimental Protocol: Determination of Solubility

This protocol provides a self-validating system for researchers to confirm the solubility of a specific lot of this compound in their solvent of choice prior to committing material to a synthesis.

Objective: To determine the qualitative and semi-quantitative solubility of this compound at a standard SPPS concentration.

Materials:

-

This compound (MW: 583.67 g/mol )[8]

-

High-purity, amine-free SPPS-grade solvents (e.g., DMF, NMP)

-

Calibrated analytical balance

-

Glass scintillation vials or test tubes

-

Vortex mixer and/or sonicator

-

Magnetic stirrer and stir bars (optional)

Methodology:

-

Preparation of 0.5 M Target Solution:

-

Weigh 292 mg of this compound (0.5 mmol) into a clean, dry glass vial. The rationale for starting at this high concentration is based on supplier data indicating good solubility, providing a robust upper-limit test.

-

Add 1.0 mL of the test solvent (e.g., DMF) to the vial.

-

-

Dissolution Procedure:

-

Cap the vial securely and vortex the mixture vigorously for 2 minutes at room temperature.

-

Visually inspect the solution against a dark background. Look for any undissolved particulates or cloudiness.

-

If particulates remain, place the vial in a sonicating water bath for 5-10 minutes.

-

Re-inspect the solution.

-

-

Data Interpretation and Reporting:

-

Highly Soluble: The compound dissolves completely within 2 minutes of vortexing to form a clear solution.

-

Soluble: The compound requires sonication to fully dissolve.

-

Sparingly Soluble: The compound does not fully dissolve after sonication, leaving visible particulates or a persistent cloudy suspension.

-

Insoluble: The vast majority of the compound remains as a solid precipitate.

-

-

Self-Validation (Dilution Step):

-

If the compound is found to be "Sparingly Soluble" or "Insoluble" at 0.5 M, perform a serial dilution. Add another 1.0 mL of solvent to the vial to achieve a concentration of 0.25 M and repeat the dissolution procedure (Step 2). This step validates the initial finding and helps identify the approximate solubility limit.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a sterically bulky and hydrophobic amino acid derivative that demands careful consideration of solvent choice for successful incorporation during SPPS. It exhibits excellent solubility in the preferred SPPS solvents, DMF and NMP, at concentrations well above those typically required for synthesis.[4] Its solubility is poor in less polar solvents like DCM. For any given synthesis, especially when using a new supplier or lot of material, it is a matter of best practice to perform a quick solubility test as outlined in this guide. This simple, upfront investment of time ensures that the subsequent coupling reactions are not compromised by incomplete dissolution, thereby safeguarding the integrity and final purity of the synthetic peptide.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. 7

-

Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF . Benchchem.

-

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH . Benchchem.

-

Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents . Bulletin of the Chemical Society of Japan. 6

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate.

-

Fmoc-Thr(Trt)-OH|CAS 133180-01-5|Peptide Synthesis . Benchchem.

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles . PubMed Central.

-

Methods and protocols of modern solid phase peptide synthesis . 5

-

Advances in solid-phase peptide synthesis in aqueous media (ASPPS) . RSC Publishing.

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase . Open Access Pub.

-

This compound Novabiochem . Sigma-Aldrich.

-

Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols . Benchchem.

-

Fmoc-Thr(Trt)-OH Novabiochem . Sigma-Aldrich.

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides . Sigma-Aldrich.

-

Greening the synthesis of peptide therapeutics: an industrial perspective . RSC Publishing.

-

Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids . ACS Sustainable Chemistry & Engineering.

-

Fmoc-Thr(Trt)-OH | CAS#:133180-01-5 . Chemsrc.

-

Fmoc-Thr(Trt)-OH - 5 g . Anaspec.

-

Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides . PMC - NIH.

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent . Biotage.

-

Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers . Benchchem.

-

A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH . Benchchem.

-

Fmoc-Thr(tBu)-OH | Amino Acid Derivative . MedChemExpress.

-

Fmoc-Thr(Trt)-OH [133180-01-5] . Aapptec Peptides.

-

Evaluation of greener solvents for solid-phase peptide synthesis . Taylor & Francis.

-

Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions . RSC Publishing.

Sources

- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. biotage.com [biotage.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. This compound Novabiochem 682800-84-6 [sigmaaldrich.com]

The Strategic Imperative of Trityl Protection for Threonine Side Chains: A Technical Guide for Advanced Peptide Synthesis

Abstract

In the landscape of therapeutic peptide development and complex peptide synthesis, the trifunctional nature of amino acids such as threonine presents unique challenges that necessitate a robust and strategic approach to protecting group chemistry. The hydroxyl side chain of threonine, if left unprotected, is susceptible to deleterious side reactions that can compromise the yield, purity, and ultimately the biological activity of the target peptide. This in-depth technical guide delineates the critical importance of employing the trityl (Trt) protecting group for the threonine side chain, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a comparative analysis against other common protecting groups, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies.

The Threonine Conundrum: Unmasking the Risks of an Unprotected Hydroxyl Group

The secondary hydroxyl group of the threonine side chain, while essential for the structure and function of many peptides, is a reactive nucleophile. During the iterative cycles of solid-phase peptide synthesis, particularly during the activation and coupling of subsequent amino acid residues, an unprotected threonine hydroxyl group can lead to two primary, and often irreversible, side reactions: O-acylation and subsequent β-elimination (dehydration).

O-Acylation: A Competing Reaction Pathway

During the coupling step, the activated carboxyl group of the incoming Fmoc-amino acid is intended to react with the free N-terminal amine of the growing peptide chain. However, the nucleophilic hydroxyl group of an unprotected threonine can also attack this activated carboxyl group, leading to the formation of an ester linkage. This side reaction, known as O-acylation, results in the formation of a branched peptide, which is a significant impurity that is often difficult to separate from the desired product. The extent of O-acylation is influenced by the coupling reagents used and the steric hindrance around the reaction centers.

β-Elimination: The Path to Dehydroamino Acids

The O-acylated threonine intermediate is susceptible to a base-catalyzed β-elimination reaction, particularly during the piperidine-mediated Fmoc-deprotection step. This elimination results in the formation of a dehydroamino acid residue, specifically dehydrobutyrine.[1] The presence of dehydroamino acids in a peptide sequence can alter its conformation, stability, and biological activity.

Figure 1: A diagram illustrating the major side reactions of an unprotected threonine side chain during solid-phase peptide synthesis.

The Trityl Group: A Superior Guardian for the Threonine Side Chain

To circumvent the aforementioned side reactions, protection of the threonine hydroxyl group is imperative. While several protecting groups are available, the trityl (Trt) group offers a unique combination of properties that make it particularly advantageous in Fmoc-SPPS.

Orthogonality and Mild Deprotection

The trityl group is an acid-labile protecting group, meaning it is stable to the basic conditions (piperidine) used for Fmoc group removal, thus ensuring orthogonality.[2] Crucially, the Trt group is significantly more acid-labile than the commonly used tert-butyl (tBu) group. While the tBu group requires strong acidic conditions (e.g., 95% trifluoroacetic acid) for cleavage, the Trt group can be removed under much milder acidic conditions (e.g., 1-5% TFA in dichloromethane). This is particularly beneficial for the synthesis of peptides containing acid-sensitive residues or modifications.

Mitigating Aggregation in "Difficult" Sequences

Peptide aggregation during SPPS, especially in "difficult" or hydrophobic sequences, can lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity. The bulky steric nature of the trityl group can disrupt inter- and intra-chain hydrogen bonding, thereby reducing aggregation and improving the solvation of the growing peptide chain.[2] This often leads to more efficient Fmoc deprotection and coupling, resulting in a higher purity of the crude peptide.[2]

Comparative Analysis: Trityl (Trt) vs. Tert-Butyl (tBu) Protection

The choice between Fmoc-Thr(Trt)-OH and the more conventional Fmoc-Thr(tBu)-OH can have a profound impact on the outcome of a peptide synthesis. The following table provides a comparative overview of these two protecting groups.

| Parameter | Fmoc-Thr(Trt)-OH | Fmoc-Thr(tBu)-OH |

| Protecting Group | Trityl (Trt) | Tert-Butyl (tBu) |

| Acid Lability | Highly acid-labile (cleaved by 1-5% TFA) | Acid-labile (cleaved by >90% TFA) |

| Purity in "Difficult" Sequences | Often results in higher crude peptide purity due to reduced aggregation[2] | May lead to lower purity in aggregation-prone sequences[2] |

| Fmoc Deprotection Efficiency | The bulkiness of the Trt group can facilitate more efficient Fmoc removal[2] | Can be hindered in long, aggregating peptides[2] |

| Side Reactions during Cleavage | Milder cleavage conditions lead to fewer side reactions with sensitive residues | Strong acid cleavage can generate reactive tert-butyl cations, leading to alkylation of sensitive residues (e.g., Trp, Met) |

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the key experiments involving trityl-protected threonine.

Protocol for Tritylation of Fmoc-Threonine

This protocol describes the introduction of the trityl group onto the side chain of Fmoc-threonine.

Materials:

-

Fmoc-Thr-OH

-

Trityl chloride (Trt-Cl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Thr-OH (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield Fmoc-Thr(Trt)-OH.

Protocol for Selective On-Resin Deprotection of the Trityl Group from a Threonine Side Chain

This protocol allows for the selective removal of the trityl group from the threonine side chain while the peptide remains attached to the solid support, enabling site-specific modification.

Materials:

-

Peptide-resin containing a Thr(Trt) residue

-

Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

-